5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione
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Overview
Description
5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione is a complex organic compound characterized by its unique structure, which includes a furylmethyl group, a naphthyl group, and a triazinane-2-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. One common method includes the condensation of 2-furylmethylamine with 1-naphthyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the triazinane ring, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, ether as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted triazinane derivatives.
Scientific Research Applications
5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, influencing their function.
Medicine: Explored for its therapeutic potential in treating various diseases. Its unique structure allows it to bind to specific targets in the body.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, altering their activity. The triazinane-2-thione core is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-one: Similar structure but with an oxygen atom instead of sulfur.
5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-selenone: Contains a selenium atom instead of sulfur.
5-(2-furylmethyl)-1-(1-phenyl)-1,3,5-triazinane-2-thione: Phenyl group replaces the naphthyl group.
Uniqueness
5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furylmethyl and naphthyl groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
5-(furan-2-ylmethyl)-1-naphthalen-1-yl-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c23-18-19-12-20(11-15-7-4-10-22-15)13-21(18)17-9-3-6-14-5-1-2-8-16(14)17/h1-10H,11-13H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIULZQJSXHUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CO2)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26664040 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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